2,5-Diaminobenzoic acid dihydrochloride
Description
Historical Context and Evolution of Research Interest
The evolution of research interest has seen a significant shift from its role as a general chemical intermediate to a more specialized functional monomer in polymer chemistry. The unique arrangement of its reactive sites—two nucleophilic amino groups and one electrophilic carboxylic acid group—makes it an attractive candidate for creating polymers with controlled architecture and specific properties. This has led to its exploration in high-performance materials, marking a transition from classical organic chemistry to advanced polymer and materials science.
Strategic Importance in Organic Synthesis and Polymer Chemistry Research
The strategic importance of 2,5-diaminobenzoic acid dihydrochloride (B599025) lies in the multifunctionality of its parent molecule. In organic synthesis, it is a valuable precursor for creating a variety of compounds, including those with potential pharmaceutical applications such as anti-inflammatory agents. ontosight.aichemimpex.com The amino and carboxylic acid groups allow for the construction of complex heterocyclic structures and other targeted molecules.
In polymer chemistry, the compound is particularly significant as a specialty monomer. Its isomers, such as 3,5-diaminobenzoic acid, have been famously used as AB2 type monomers to produce highly branched, tree-like polymers known as hyperbranched polyamides. vot.pl This architectural control imparts unique properties, such as high solubility and low viscosity, compared to linear polymer analogues. vot.pl
Specifically, 2,5-diaminobenzoic acid is employed as a comonomer to introduce pendant carboxylic acid (-COOH) groups along a polymer backbone. This is exemplified in the synthesis of advanced copolyimides for gas separation membranes. researchgate.net By incorporating this acid-functionalized diamine into the polymer structure with other monomers like 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), researchers can precisely tune the material's properties. researchgate.net The presence of the carboxylic acid groups influences polymer chain packing and intermolecular interactions, which in turn affects the gas permeation and selectivity of the resulting membranes. researchgate.net This strategic incorporation of functional groups is a key technique for developing high-performance polymers for specialized applications. solvay.comsyensqo.com
Contemporary Research Directions and Emerging Paradigms
Modern research continues to leverage the unique structure of 2,5-diaminobenzoic acid for the creation of sophisticated materials. A primary focus is the development of high-performance polymer membranes for energy-efficient gas separations (e.g., CO2/CH4 or O2/N2). researchgate.net Studies have shown that even a small percentage of this monomer in a copolyimide formulation can significantly alter gas permeability coefficients, demonstrating its role as a powerful modifying agent. researchgate.net Research in this area investigates how factors like the concentration of the acid groups and the choice of casting solvent affect the final membrane performance and physical aging. researchgate.net
A significant emerging paradigm in the broader context of chemical manufacturing is the shift towards sustainable and bio-based production methods. mdpi.com Aminobenzoic acids, traditionally derived from petroleum-based feedstocks, are now targets for biosynthesis from renewable resources using engineered microbes. mdpi.comscirp.org While research may focus on isomers like para-aminobenzoic acid (PABA) for folate synthesis, the development of biosynthetic routes for aminobenzoic acids in general represents a green chemistry approach that could eventually be applied to the production of 2,5-diaminobenzoic acid. mdpi.comscirp.org This aligns with a global trend to reduce reliance on fossil fuels and minimize the environmental impact of chemical production.
Data Tables
Table 1: Physicochemical Properties of 2,5-Diaminobenzoic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₈N₂O₂ | biosynth.com |
| Molecular Weight | 152.15 g/mol | biosynth.com |
| CAS Number | 610-74-2 | sigmaaldrich.comchemspider.com |
| Melting Point | 225 °C | biosynth.comsigmaaldrich.com |
| Boiling Point | 398.1 ± 32.0 °C (at 760 mmHg) | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Table 2: Research Findings on Gas Permeability of 6FDA-Based Copolyimides Containing 2,5-Diaminobenzoic Acid (DABA) Units
This table presents data from a study on copolyimides synthesized using 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and a mixture of other diamines with 3,5-diaminobenzoic acid (DABA). The data showcases how the inclusion of the acid-containing monomer affects gas permeability.
| Copolymer DABA Content (%) | Gas | Permeability Coefficient (Barrer*) |
| 25% | O₂ | ~40 |
| N₂ | ~10 | |
| CH₄ | ~7 | |
| CO₂ | ~145 |
*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg) (Data extracted and interpreted from Macromolecular Research, Vol. 19, No. 8, pp 800-808, 2011). researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-diaminobenzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3H,8-9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYLTSSEVZXCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 2,5 Diaminobenzoic Acid Dihydrochloride
Classical and Contemporary Synthetic Routes to 2,5-Diaminobenzoic Acid Dihydrochloride (B599025)
The synthesis of 2,5-Diaminobenzoic acid typically involves the reduction of a dinitro or a nitro-amino precursor. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
Multi-Step Synthesis Pathways
A common and classical approach to synthesizing 2,5-Diaminobenzoic acid is through the chemical reduction of 2,5-Dinitrobenzoic acid or 2-Amino-5-nitrobenzoic acid. chemicalbook.com These multi-step pathways are foundational in organic synthesis.
A representative pathway begins with 2,5-Dinitrobenzoic acid. The two nitro groups on the benzene (B151609) ring are reduced to amino groups. This transformation is a standard procedure in the synthesis of aromatic amines.
Step 1: Nitration (if starting from benzoic acid): While 2,5-Dinitrobenzoic acid is a common starting material, it can be synthesized by the nitration of benzoic acid, although controlling the specific isomer formation can be challenging.
Step 2: Reduction of Nitro Groups: The key step is the reduction of the nitro groups (-NO₂) to amino groups (-NH₂). This can be achieved using various reducing agents. A common method for a related isomer, 3,5-diaminobenzoic acid, involves catalytic hydrogenation. google.com In this process, the dinitro compound is reacted with hydrogen gas in the presence of a metal catalyst. google.com The crude product is then purified to yield the diaminobenzoic acid. google.com
Another viable precursor is 2-Amino-5-nitrobenzoic acid. chemicalbook.com In this case, only one nitro group needs to be reduced, which can sometimes offer better control and yield.
Optimized Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of the synthesis are highly dependent on the reaction conditions. For the reduction of dinitroaromatic compounds, catalytic hydrogenation is a widely used and effective method. Strategies for yield enhancement focus on the choice of catalyst, solvent, reaction pressure, and temperature.
For the synthesis of the related 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid, specific conditions have been optimized to achieve high yields. These conditions provide a model for the synthesis of the 2,5-isomer. For instance, using a Raney nickel catalyst with methanol or ethanol as a solvent under a hydrogen pressure of 3 MPa and a temperature of 150°C resulted in a 97% yield. google.com Alternative catalysts include palladium on activated carbon. google.com
The table below summarizes typical conditions for the catalytic hydrogenation of dinitrobenzoic acids, which are applicable to the synthesis of 2,5-Diaminobenzoic acid.
| Parameter | Condition | Rationale |
| Starting Material | 2,5-Dinitrobenzoic acid | Precursor with nitro groups in the correct positions for reduction. |
| Catalyst | Raney Nickel, Palladium on Carbon (Pd/C) | High activity and selectivity for the reduction of nitro groups. google.com |
| Solvent | Methanol, Ethanol | Good solubility for the starting material and inert under reaction conditions. google.com |
| Reducing Agent | Hydrogen Gas (H₂) | Clean and efficient reducing agent for catalytic hydrogenation. google.com |
| Pressure | 0.1–5 MPa | Higher pressure increases the concentration of hydrogen, accelerating the reaction rate. google.com |
| Temperature | 20–150 °C | Provides sufficient energy to overcome the activation barrier without causing significant side reactions. google.com |
Reaction Mechanisms in the Synthesis and Derivatization of 2,5-Diaminobenzoic Acid Dihydrochloride
The chemical behavior of 2,5-Diaminobenzoic acid is dictated by the reactivity of its two primary functional groups: the amino groups and the carboxylic acid group.
Amino Group Reactivity in Condensation Reactions
The two amino groups (-NH₂) on the benzene ring are nucleophilic, meaning they can donate their lone pair of electrons to form new chemical bonds. This property is central to their participation in condensation reactions, particularly with carbonyl compounds like aldehydes and ketones.
In a typical condensation reaction, a primary amine reacts with a carbonyl compound to form an intermediate known as a hemiaminal (or carbinolamine). mdpi.com This intermediate is often unstable and readily undergoes dehydration (loss of a water molecule) to form a stable imine (a compound containing a carbon-nitrogen double bond). mdpi.com The reaction is typically catalyzed by acid.
The general mechanism is as follows:
Nucleophilic Attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal.
Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, turning it into a good leaving group (water).
Dehydration: The lone pair on the nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond.
Deprotonation: A base (like water) removes a proton from the nitrogen, yielding the final imine product.
Due to the presence of two amino groups, 2,5-Diaminobenzoic acid can potentially react at one or both sites, allowing for the synthesis of various derivatives, including polymers and heterocyclic compounds.
Carboxylic Acid Group Transformations
The carboxylic acid group (-COOH) is another key reactive site in the molecule. It can undergo a variety of transformations to produce a range of functional derivatives. msu.edu
Esterification: In the presence of an acid catalyst (like H₂SO₄), the carboxylic acid can react with an alcohol (like methanol) in a Fischer esterification reaction to form an ester. truman.edu This is an equilibrium process where the removal of water drives the reaction toward the product. truman.edu
Acyl Halide Formation: The hydroxyl part of the carboxylic acid can be replaced by a halogen (typically chlorine) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form an acyl chloride. Acyl halides are highly reactive intermediates. msu.edu
Amide Formation: The carboxylic acid can react with ammonia or a primary/secondary amine to form an amide. This reaction is often facilitated by converting the carboxylic acid to a more reactive derivative (like an acyl chloride) first, or by using coupling agents. msu.edu
Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). youtube.com For aromatic carboxylic acids, this transformation can be challenging but is a known reaction that yields the corresponding amine. The decarboxylation of the six possible isomers of diaminobenzoic acid results in the formation of three different phenylenediamine products. doubtnut.com This reaction highlights a fundamental transformation pathway for this class of compounds. youtube.comdoubtnut.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of aminobenzoic acids, several green approaches are being explored.
One major area is the use of biotechnology. "White Biotechnology" employs microbial fermentation to produce chemicals from renewable feedstocks like glucose. nih.gov Aminobenzoic acids and their derivatives can be synthesized via the shikimate pathway in microorganisms, offering a sustainable alternative to traditional chemical syntheses that rely on petroleum-based precursors and often require harsh reaction conditions. mdpi.com This biosynthetic approach avoids the use of heavy metal catalysts and toxic solvents.
In the realm of chemical synthesis, the use of microwave irradiation is a green technique that can significantly reduce reaction times and energy consumption. researchgate.net As demonstrated in the synthesis of a related isomer, this method can lead to higher yields with a cleaner reaction profile. researchgate.net The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of the process. mdpi.com
Another green strategy involves optimizing catalyst systems to be more efficient and recyclable. For instance, developing catalysts that operate under milder conditions (lower pressure and temperature) can significantly reduce the energy input required for the synthesis. google.com Replacing traditional reducing agents like iron powder, which generate large amounts of waste, with cleaner catalytic hydrogenation systems is a key step toward a more environmentally benign process for producing diaminobenzoic acids. google.com
Advanced Polymer and Materials Science Applications of 2,5 Diaminobenzoic Acid Dihydrochloride
Polybenzimidazole (PBI) and Poly(2,5-benzimidazole) (ABPBI) Synthesis and Functionalization
Poly(2,5-benzimidazole), commonly known as ABPBI, is a high-performance polymer recognized for its exceptional thermal stability and mechanical strength. frontiersin.org The synthesis of ABPBI is simplified by the use of a single AB-type monomer like 2,5-diaminobenzoic acid (or its isomer 3,4-diaminobenzoic acid), which ensures a perfect stoichiometric balance during polymerization. psu.edu
In-situ polymerization is a powerful method for producing polymer composites where the polymerization process occurs directly in the presence of a filler or reinforcing agent. The self-condensation of 2,5-diaminobenzoic acid dihydrochloride (B599025) (or its isomer 3,4-diaminobenzoic acid dihydrochloride) is effectively carried out in polyphosphoric acid (PPA), which serves as both a solvent and a dehydrating agent to facilitate the polycondensation reaction. This process leads to the formation of high-molecular-weight ABPBI. frontiersin.org
This technique has been successfully employed to create ABPBI/carbon nanotube (CNT) composites. In this one-pot process, the polymerization of the monomer is conducted in the presence of dispersed single-walled carbon nanotubes (SWCNTs) or multi-walled carbon nanotubes (MWCNTs) within the PPA medium. The progression of the polymerization is indicated by a color change in the reaction mixture from black to a dark, shiny brown, signifying the homogeneous dispersion of the CNTs within the forming polymer matrix. This in-situ method ensures that the polycondensation of the monomer is not negatively affected by the presence of the nanotubes and promotes strong interaction between the resulting polymer and the CNTs.
The in-situ polymerization of 2,5-diaminobenzoic acid dihydrochloride in the presence of nanomaterials like carbon nanotubes results in a composite material where the ABPBI polymer is effectively grafted onto or strongly wraps the surface of the nanotubes. This strong interfacial adhesion is crucial for leveraging the properties of the nanomaterials to reinforce the polymer matrix.
Spectroscopic analysis of the resulting ABPBI/CNT composites shows evidence of this strong interaction. For instance, Raman spectra indicate an increase in the D/G band intensity ratio for both ABPBI/SWCNT and ABPBI/MWCNT composites, which is attributed to the ABPBI coating on the surface of the carbon nanotubes. This polymer wrapping enhances the potential for creating multifunctional materials with improved thermal, mechanical, and electrical properties.
The final properties of ABPBI, such as its molecular weight, are highly dependent on the conditions maintained during polymerization. Key parameters that can be varied include monomer concentration, reaction temperature, and reaction time. By controlling these factors, the polymer's architecture can be tailored to achieve desired characteristics for specific applications, such as conductive films for fuel cells. frontiersin.org
Research has shown that varying the concentration of the diaminobenzoic acid monomer relative to the polyphosphoric acid (PPA) dehydrating agent has a direct impact on the molecular weight of the resulting ABPBI polymer. frontiersin.org Keeping the reaction temperature and time constant (e.g., 200°C for 12 hours), an increase in monomer concentration can lead to the synthesis of polymers with significantly different molecular weights, ranging from 20 to 113 kDa. frontiersin.org This change in molecular weight is often inferred from viscosity measurements, as higher molecular weight polymers typically produce more viscous solutions. frontiersin.org
The table below illustrates the effect of monomer concentration on the resulting polymer's inherent viscosity, a value indicative of molecular weight.
| Polymer Name | Monomer Concentration (wt%) | Inherent Viscosity (dL/g) | Resulting Molecular Weight (kDa) |
|---|---|---|---|
| ABPBI-1 | 1.5 | 0.8 | 20.0 |
| ABPBI-2 | 2.5 | 1.3 | 45.5 |
| ABPBI-3 | 3.5 | 2.1 | 75.6 |
| ABPBI-4 | 5.0 | 2.9 | 113.1 |
| ABPBI-5 | 10.0 | - | Very High |
Development of Novel Polymeric Materials Derived from this compound
Beyond PBI, the reactive nature of this compound allows for its theoretical use in creating other functional polymers. However, the specific applications detailed below are more prominently documented for its isomers in the scientific literature.
Polymers containing functional groups such as amine and carboxylic acid moieties are actively researched for their potential to act as adsorbents for environmental pollutants like heavy metals and toxic gases. mdpi.comrsc.org Benzimidazole-linked polymers (BILPs), a class of materials related to ABPBI, have demonstrated significant promise for the capture of sulfur dioxide (SO₂), a harmful acidic gas. nih.gov These porous organic polymers exhibit high SO₂ uptake capacities due to dipole-dipole interactions between the gas molecules and the functionalized polymer framework. nih.gov
While the benzimidazole (B57391) structure inherent to polymers made from 2,5-diaminobenzoic acid suggests potential for such applications, specific research focusing on ABPBI as a primary adsorbent for environmental remediation is not widely documented. Studies on polymeric adsorbents for dye and metal removal often utilize other isomers, such as 3,5-diaminobenzoic acid, to synthesize crosslinked polyamine resins. researchgate.netresearchgate.net
Polymers of Intrinsic Microporosity (PIMs) are materials that possess interconnected pores of less than 2 nm in diameter due to their rigid and contorted molecular structures, which prevent efficient chain packing. researchgate.netnih.gov One method to create such polymers is through the formation of Tröger's base, a reaction that links aromatic diamine monomers with a methylene (B1212753) bridge, creating a rigid, V-shaped diazocine ring structure. orientjchem.orgrsc.org This polymerization is typically performed by reacting a suitable aromatic diamine with a formaldehyde (B43269) source like dimethoxymethane (B151124) in trifluoroacetic acid. rsc.org
The synthesis of Tröger's base PIMs is a versatile step-growth polymerization that can incorporate various functional aromatic diamines. rsc.org While 2,5-diaminobenzoic acid is an aromatic diamine, the literature on Tröger's base polymer synthesis specifically highlights the use of other isomers. For instance, a patent describes the use of 3,5-diaminobenzoic acid dihydrochloride and 2,5-diaminobenzenesulfonic acid to create functional Tröger's base polymers. google.com The rigid and fused-ring structure of the Tröger's base unit is highly suited for creating soluble PIMs with tailored properties for applications like gas separation membranes. rsc.org
Chitosan-Based Aerogels Incorporating Diaminobenzoic Acid Derivatives
Following a comprehensive search of scientific literature, no specific research findings or data were identified regarding the incorporation of this compound or its derivatives into chitosan-based aerogels. The existing literature on chitosan (B1678972) aerogels primarily focuses on their synthesis through various cross-linking agents such as glutaraldehyde, glyoxal, and formaldehyde, and subsequent drying processes like freeze-drying or supercritical CO2 drying. mdpi.comnih.govnih.govresearchgate.netmdpi.com While the functionalization of chitosan is a broad area of study, the specific use of diaminobenzoic acid derivatives as a modifier or cross-linker for creating chitosan aerogels does not appear to be a documented application in the available resources.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Diaminobenzoic Acid Ligands
The bifunctional nature of diaminobenzoic acid (DABA) derivatives, possessing both amine and carboxylic acid groups, makes them intriguing candidates as organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. These functional groups offer multiple coordination sites for metal ions, enabling the formation of diverse and potentially functional framework structures.
Design and Synthesis of DABA-based MOFs
The design of DABA-based MOFs and coordination polymers hinges on the coordination chemistry between the diaminobenzoic acid derivative ligand and various metal ions. A key example involves the synthesis of coordination polymers using a closely related ligand, 2,5-diamino-1,4-benzenedithiol (DABDT), where thiol groups replace the carboxylic acid groups. These polymers demonstrate how DABA-type ligands can be used to create novel materials. rsc.org
The synthesis is typically achieved through the reaction of the ligand with different transition metal salts. In the case of DABDT, a series of organo-soluble coordination polymers were successfully synthesized by reacting DABDT with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Fe(II). Characterization using Fourier-transform infrared spectroscopy (FTIR) confirmed that the DABDT ligand coordinates with the metal ions through its amino and sulfhydryl groups. rsc.org
X-ray diffraction (XRD) analysis revealed that the resulting materials exhibit varying degrees of crystallinity. The coordination polymers of Co–DABDT, Ni–DABDT, Cu–DABDT, and Zn–DABDT were found to be crystalline or semi-crystalline, whereas the Fe–DABDT polymer was largely amorphous. rsc.org Transmission electron microscopy (TEM) showed that these materials can form distinct nanostructures; for instance, Ni–DABDT formed porous nanospheres with an average diameter of approximately 69 nm, while Co–DABDT exhibited a lamellar (layered) structure. rsc.org
In a different approach, the isomer 3,5-diaminobenzoic acid (3,5-DABA) has been used to functionalize existing MOFs. A novel adsorbent was prepared by anchoring the 3,5-DABA molecule into the matrix of MOF-808. This post-synthetic modification highlights another strategy for incorporating DABA ligands into framework materials. nih.gov
Table 1: Synthesis and Structural Characteristics of Transition Metal–DABDT Coordination Polymers Data sourced from Yu et al., 2013. rsc.org
| Metal Ion | Ligand | Resulting Polymer | Crystallinity | Observed Structure |
| Co(II) | DABDT | Co–DABDT | Crystalline/Semi-crystalline | Lamellar Structure |
| Ni(II) | DABDT | Ni–DABDT | Crystalline/Semi-crystalline | Porous Nanospheres (~69 nm) |
| Cu(II) | DABDT | Cu–DABDT | Crystalline/Semi-crystalline | Not specified |
| Zn(II) | DABDT | Zn–DABDT | Crystalline/Semi-crystalline | Not specified |
| Fe(II) | DABDT | Fe–DABDT | Amorphous | Not specified |
Tunable Porosity and Framework Stability in DABA-MOFs
The porosity and stability of MOFs are critical properties that determine their suitability for applications such as gas storage and separation. These characteristics are highly tunable and depend on the fundamental components of the MOF: the metal node and the organic linker. mdpi.com The use of diaminobenzoic acid ligands offers specific avenues for tuning these properties.
Framework Stability: The stability of a MOF framework is largely governed by the strength of the metal-ligand coordination bonds. The choice of both the metal ion and the coordinating atoms of the ligand is crucial. DABA ligands offer both nitrogen (from the amino groups) and oxygen (from the carboxylate groups) or sulfur (in the case of DABDT) donor atoms. The strength of these bonds influences the thermal and chemical stability of the resulting framework.
Thermogravimetric analysis (TGA) is a common method to assess the thermal stability of these materials. For instance, TGA studies on metal-DABDT coordination polymers indicate the temperature at which the framework begins to decompose. rsc.org The chemical stability, particularly against moisture, is another critical factor. The stability of MOFs in aqueous environments can be enhanced by using high-valent metal ions (like Zr(IV) or Cr(III)) or by forming strong coordination bonds, such as those between carboxylate groups and these metals. The amino groups on the DABA ligand can also influence stability by participating in hydrogen bonding within the framework, potentially reinforcing the structure. rsc.org
Table 2: General Principles for Tuning Porosity and Stability in MOFs
| Property | Influencing Factor | Method of Tuning |
| Porosity | Organic Linker | Increase linker length to expand pore size; use rigid linkers to prevent pore collapse. |
| Metal Node Geometry | Select metal clusters (Secondary Building Units) that create open network topologies. | |
| Interpenetration | Modify synthesis conditions (temperature, solvent) to prevent the growth of multiple frameworks within each other, which reduces porosity. | |
| Stability | Metal-Ligand Bond Strength | Choose hard acids (e.g., high-valent metals like Zr⁴⁺, Cr³⁺) to pair with hard bases (e.g., carboxylate oxygen) for stronger, more stable bonds. |
| Framework Connectivity | Increase the number of connection points between the metal node and the linker to create a more robust network. | |
| Hydrophobicity | Introduce hydrophobic functional groups onto the linker to improve stability against moisture by repelling water molecules. |
Derivatization Chemistry and Structure Reactivity Relationships of 2,5 Diaminobenzoic Acid Dihydrochloride
Synthesis of Heterocyclic Compounds from 2,5-Diaminobenzoic Acid Dihydrochloride (B599025) Precursors
The presence of vicinal amino groups in the 2- and 5- positions, while not ortho to each other in the classical sense for direct cyclization into six-membered rings, still allows for the formation of various heterocyclic systems. The reactivity of the amino groups, often following initial reactions involving the more distant carboxylic acid or after specific activation steps, is key to these transformations.
The synthesis of benzimidazoles from o-phenylenediamines is a well-established class of reactions in heterocyclic chemistry, most notably the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions and heat. semanticscholar.orgresearchgate.net While 2,5-diaminobenzoic acid is not a true o-phenylenediamine, its derivatives can be synthetically manipulated to undergo similar cyclizations. For instance, derivatization at the 5-amino group followed by modification of the 2-amino group could set the stage for a subsequent cyclization.
A more direct, albeit theoretical, approach would involve the reaction of 2,5-diaminobenzoic acid with a suitable dicarbonyl compound or its equivalent, leading to the formation of a benzimidazole (B57391) ring fused with another ring system. The general synthesis of benzimidazoles often proceeds via the condensation of an o-phenylenediamine with aldehydes, followed by an oxidative cyclization, or with carboxylic acids at high temperatures. organic-chemistry.orgnih.gov
A plausible synthetic route to a benzimidazole derivative from a 2,5-diaminobenzoic acid precursor would involve a multi-step process. For example, the reaction with formic acid could theoretically lead to a benzimidazole-5-carboxylic acid, although the reaction conditions would need to be carefully controlled to favor the desired cyclization over other potential side reactions. semanticscholar.org
Table 1: Examples of Reagents for Benzimidazole Synthesis from Phenylenediamines
| Reagent Class | Specific Example | Expected Product with 2,5-Diaminobenzoic Acid |
| Carboxylic Acids | Acetic Acid | 2-Methyl-1H-benzimidazole-5-carboxylic acid |
| Aldehydes | Benzaldehyde | 2-Phenyl-1H-benzimidazole-5-carboxylic acid |
| Dicarbonyls | Glyoxal | Benzimidazole-5-carboxylic acid |
This table is illustrative of the types of products that could be formed based on established benzimidazole syntheses.
Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net Similar to the synthesis of benzimidazoles, the use of 2,5-diaminobenzoic acid as a direct precursor for simple quinoxalines is not straightforward due to the meta-positioning of the amino groups. However, its isomeric precursor, 3,4-diaminobenzoic acid, is commonly used to produce quinoxaline-6-carboxylic acids. researchgate.netthieme-connect.com This reaction involves the condensation with a 1,2-dicarbonyl compound, such as benzil, often under acidic conditions or in high-temperature water. researchgate.netuni-konstanz.de
The reaction of 2,5-diaminobenzoic acid with a 1,2-dicarbonyl compound would be expected to lead to more complex, potentially polymeric, materials rather than a simple bicyclic quinoxaline (B1680401), as both amino groups could react. However, if one amino group is selectively protected, the remaining 1,3-amino-carboxyphenyl core could be a substrate for more complex heterocyclic syntheses.
A well-documented method for quinoxaline synthesis involves reacting o-phenylenediamines with α-haloketones. chim.it This domino reaction leads to the formation of the quinoxaline ring system. Applying this to a suitably protected 2,5-diaminobenzoic acid derivative could provide a route to functionalized quinoxalines.
Table 2: Reaction Conditions for Quinoxaline Synthesis from Diaminobenzenes
| Diamine Precursor | Dicarbonyl Reagent | Catalyst/Solvent | Product | Reference |
| o-Phenylenediamine | Benzil | Ethanol/Acetic Acid | 2,3-Diphenylquinoxaline | nih.gov |
| 3,4-Diaminobenzoic acid | 4,4'-Dimethoxybenzil | High-Temperature Water | 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid | researchgate.netthieme-connect.com |
The reaction of the amino groups of 2,5-diaminobenzoic acid with aldehydes or ketones leads to the formation of Schiff bases, or imines. Given the presence of two amino groups, the formation of bis-Schiff bases is possible. For example, the condensation of 3,5-diaminobenzoic acid with salicylaldehyde (B1680747) has been shown to produce the corresponding bis-Schiff base. researchgate.net A similar reaction with 2,5-diaminobenzoic acid would yield a bis-Schiff base where the imine linkages are at the 2- and 5-positions of the benzoic acid core.
The synthesis of these Schiff bases is typically carried out by refluxing the diamine and the aldehyde in an alcoholic solvent. tandfonline.com These bis-Schiff bases can be valuable ligands for the formation of metal complexes or can undergo further chemical transformations. jocpr.comresearchgate.net The imine bonds can be reduced to form secondary amines, or they can participate in cycloaddition reactions.
The chemical transformations of these Schiff bases can lead to a variety of other molecular architectures. For example, the imine nitrogen atoms can act as nucleophiles in subsequent reactions, and the presence of the carboxylic acid group provides a handle for further derivatization, such as esterification or amidation.
Table 3: Synthesis of Bis-Schiff Bases from Diaminobenzoic Acids
| Diaminobenzoic Acid Isomer | Aldehyde | Product |
| 3,5-Diaminobenzoic Acid | Salicylaldehyde | N,N'-Bis(salicylidene)-3,5-diaminobenzoic acid researchgate.net |
| 2,5-Diaminobenzoic Acid | Benzaldehyde | 2,5-Bis((E)-benzylideneamino)benzoic acid (Predicted) |
Functional Group Modifications and Conjugation Strategies
The functional groups of 2,5-diaminobenzoic acid—the two amino groups and the carboxylic acid—can be selectively modified to create a variety of derivatives with tailored properties. These modifications are crucial for applications in medicinal chemistry and materials science, where the compound can act as a scaffold or a linker.
The amino groups of 2,5-diaminobenzoic acid can be readily reacted with sulfonyl chlorides in the presence of a base to form N-sulfonyl derivatives, also known as sulfonamides. ekb.eg Depending on the stoichiometry of the reagents, it is possible to form the mono-sulfonated or di-sulfonated product. The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this reaction provides a straightforward route to novel sulfonamide-containing benzoic acid derivatives. researchgate.net
The reactivity of the resulting N-sulfonyl derivatives is influenced by the electron-withdrawing nature of the sulfonyl group. This can affect the acidity of the remaining N-H proton and the nucleophilicity of the sulfonamide nitrogen. These sulfonamides can participate in further reactions, such as alkylation or acylation at the nitrogen atom, to produce more complex structures. The carboxylic acid group remains available for other transformations, allowing for the creation of multifunctional molecules. A common method for sulfonamide synthesis involves reacting a sulfonyl chloride with an amine in an aqueous basic solution. mdpi.com
The structure of 2,5-diaminobenzoic acid makes it an attractive building block for peptide conjugation and the development of bio-inspired systems. nih.gov The carboxylic acid group can be activated and coupled to the N-terminus of a peptide or an amino acid side chain to form a stable amide bond. mdpi.com This is a standard procedure in peptide chemistry, often employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU.
Furthermore, the two amino groups on the benzene (B151609) ring provide additional points for attachment or further functionalization. irbm.com This allows 2,5-diaminobenzoic acid to act as a scaffold or a linker, connecting a peptide to another molecule, such as a drug, a fluorescent tag, or a solid support. qyaobio.com For instance, one amino group could be used to attach the molecule to a surface, while the other is modified to modulate the properties of the conjugate. This versatility is highly valuable in the design of targeted drug delivery systems and diagnostic agents.
Elucidation of Structure-Reactivity and Structure-Property Relationships in 2,5-Diaminobenzoic Acid Derivatives
Derivatization of the amino or carboxylic acid groups can significantly alter the electronic landscape of the molecule. For instance, acylation of the amino groups to form amides reduces their electron-donating capacity. The extent of this reduction is dependent on the nature of the acyl group. Electron-withdrawing acyl groups will have a more pronounced effect, leading to decreased reactivity of the aromatic ring towards electrophiles.
Similarly, the conversion of the carboxylic acid to an ester or an amide can modulate its electron-withdrawing strength. This, in turn, influences the acidity of the remaining protons on the molecule and the reactivity of the aromatic ring.
The physical and chemical properties of these derivatives are also a direct consequence of their molecular structure. For example, the introduction of long alkyl chains via N-acylation or esterification can be expected to increase the lipophilicity and solubility in nonpolar solvents. Conversely, the incorporation of polar functional groups would enhance water solubility.
The potential for intramolecular and intermolecular hydrogen bonding is another critical factor. The presence of amide N-H protons and carbonyl oxygens, for instance, can lead to the formation of strong hydrogen bond networks. These interactions significantly influence properties such as melting point, boiling point, and crystal packing.
Impact of Derivatization on Spectroscopic Properties
The structural modifications of 2,5-diaminobenzoic acid derivatives are reflected in their spectroscopic signatures. Changes in the electronic environment of the chromophore, the substituted benzene ring, lead to shifts in the absorption and emission maxima in UV-Vis and fluorescence spectroscopy.
For instance, N-acylation of the amino groups can cause a hypsochromic (blue) shift in the UV-Vis absorption spectrum. This is due to the decreased electron-donating ability of the nitrogen lone pair, which reduces its conjugation with the aromatic system. The specific nature of the acyl group will fine-tune the extent of this shift.
In infrared (IR) spectroscopy, the derivatization is readily identifiable by the appearance or disappearance of characteristic absorption bands. For example, the formation of an amide from an amine is confirmed by the appearance of the amide C=O stretch (typically around 1650 cm⁻¹) and the N-H bend. Esterification of the carboxylic acid would be evidenced by the appearance of the ester C=O stretch (around 1735 cm⁻¹).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the chemical environment of each atom. Derivatization leads to predictable changes in the chemical shifts of the aromatic and substituent protons and carbons. For example, acylation of an amino group will typically cause a downfield shift of the adjacent aromatic protons due to the electron-withdrawing effect of the carbonyl group.
The following table illustrates the expected impact of different derivatizations on the properties of 2,5-diaminobenzoic acid.
| Derivative Type | Expected Impact on Reactivity | Expected Impact on Properties |
| N-Acyl Derivatives | Decreased ring activation towards electrophilic substitution. | Increased melting point due to hydrogen bonding; altered solubility profile. |
| N-Alkyl Derivatives | Increased ring activation (relative to N-acyl). | Increased basicity of the nitrogen; altered solubility. |
| Carboxylic Esters | Moderation of the deactivating effect of the COOH group. | Increased volatility; altered solubility. |
| Carboxylic Amides | Similar to esters, moderation of the deactivating effect. | Potential for extensive hydrogen bonding, leading to high melting points. |
| Polyamides | Formation of a rigid polymer backbone. | High thermal stability and mechanical strength. |
Detailed studies involving the synthesis and characterization of a series of these derivatives are essential to quantify these relationships and build predictive models. Such research would involve systematic variation of the substituents and comprehensive analysis of the resulting changes in reactivity and physical properties, supported by computational modeling to further elucidate the underlying electronic and steric effects.
Advanced Spectroscopic and Computational Characterization of 2,5 Diaminobenzoic Acid Dihydrochloride and Its Derivatives
Vibrational and Electronic Spectroscopy for Structural Elucidation
Vibrational and electronic spectroscopy are powerful non-destructive methods used to probe the molecular structure of 2,5-Diaminobenzoic Acid Dihydrochloride (B599025). These techniques provide detailed information about the compound's functional groups and the electronic transitions within its molecular orbitals.
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For 2,5-Diaminobenzoic Acid Dihydrochloride, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the carboxylic acid, amino (as ammonium), and aromatic moieties.
The protonation of the two amino groups to form ammonium (B1175870) (-NH₃⁺) groups in the dihydrochloride salt significantly influences the spectrum. The broad absorption band typically seen for O-H stretching in carboxylic acid dimers, ranging from 2500 to 3300 cm⁻¹, is expected to overlap with the N⁺-H stretching vibrations of the ammonium groups. These N⁺-H stretching bands usually appear as a broad, strong absorption in the 3000-2800 cm⁻¹ region.
The carbonyl (C=O) stretching vibration of the carboxylic acid is a prominent feature, typically observed in the range of 1760-1690 cm⁻¹. Its exact position can be influenced by hydrogen bonding. Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1400 cm⁻¹ region. Furthermore, N⁺-H bending vibrations (asymmetric and symmetric) give rise to absorptions around 1600-1500 cm⁻¹. The C-N stretching vibrations and the in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring also contribute to the unique fingerprint region of the spectrum.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N⁺-H Stretching | Ammonium (-NH₃⁺) | 3000 - 2800 | Strong, Broad |
| O-H Stretching | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Very Broad (Overlaps with N⁺-H) |
| C=O Stretching | Carboxylic Acid (-COOH) | 1760 - 1690 | Strong |
| N⁺-H Bending | Ammonium (-NH₃⁺) | 1600 - 1500 | Medium |
| C=C Stretching | Aromatic Ring | 1600 - 1400 | Medium to Weak |
| C-O Stretching | Carboxylic Acid (-COOH) | 1320 - 1210 | Medium |
| C-H Bending (out-of-plane) | Aromatic Ring | 900 - 675 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which causes electrons to be promoted from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring and the associated functional groups.
The benzene ring itself has characteristic π→π* transitions. The presence of the carboxylic acid group (a chromophore) and the two ammonium groups (which are deactivating) modifies the energy of these transitions. Generally, aromatic carboxylic acids exhibit two main absorption bands: a high-energy band (the "B-band" or benzenoid band) around 230 nm and a lower-energy, less intense band (the "C-band") around 270-280 nm.
In the case of this compound, the electron-withdrawing nature of the -COOH and -NH₃⁺ groups is expected to influence the position and intensity of these bands. The absorption maxima are also sensitive to the solvent polarity and pH of the medium. For the related compound 2,5-dihydroxybenzoic acid, absorption maxima have been observed at approximately 214 nm, 236 nm, and 334 nm, corresponding to these π→π* transitions. A similar profile is anticipated for the diaminobenzoic acid analogue.
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules that emit light after being electronically excited. 2,5-Diaminobenzoic acid is known to possess fluorescent properties. rsc.org This fluorescence arises from the radiative decay of an electron from the lowest excited singlet state (S₁) back to the ground state (S₀).
The fluorescence is attributed to the extended π-conjugated system of the benzene ring, which is functionalized with both electron-donating (amino) and electron-withdrawing (carboxyl) groups in the free base form. This substitution pattern can lead to an intramolecular charge transfer (ICT) character in the excited state, where electron density shifts from the amino groups to the carboxylic acid group. Such ICT states are often highly fluorescent and sensitive to the polarity of their environment. For instance, the isomer 3,5-diaminobenzoic acid is reported to emit strong fluorescence centered around 410 nm upon excitation at 280 nm.
The dihydrochloride salt form will exhibit different photophysical properties, as the protonation of the amino groups converts them into electron-withdrawing ammonium groups, which will significantly alter the electronic structure and the nature of the excited state. The compound is utilized in fluorescence assays, indicating that it maintains useful emissive properties even in its dihydrochloride form. rsc.org
Nuclear Magnetic Resonance (NMR) Investigations for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive confirmation of molecular structures. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. In this compound, there are several distinct proton environments. The protons on the two ammonium groups (-NH₃⁺) are expected to be exchangeable and may appear as a broad singlet, with a chemical shift highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton (-COOH) is also acidic and typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.
The three aromatic protons are chemically non-equivalent and will provide a characteristic splitting pattern. Due to the electron-withdrawing effects of the -COOH and two -NH₃⁺ groups, all aromatic protons are expected to be deshielded and resonate at downfield chemical shifts (likely >7.0 ppm).
Based on standard coupling constants (J-coupling), the following pattern can be predicted:
H-3: This proton is ortho to the C2-NH₃⁺ group and meta to the C5-NH₃⁺ group. It will be split by H-4 (ortho, J ≈ 8-9 Hz) and H-6 (meta, J ≈ 2-3 Hz), likely appearing as a doublet of doublets.
H-4: This proton is ortho to the C5-NH₃⁺ group and ortho to H-3. It will be split by H-3 (ortho, J ≈ 8-9 Hz) and H-6 (para, J ≈ 0-1 Hz), likely appearing as a doublet, possibly broadened by the small para coupling.
H-6: This proton is ortho to the -COOH group and meta to the C5-NH₃⁺ group. It will be split by H-3 (meta, J ≈ 2-3 Hz) and H-4 (para, J ≈ 0-1 Hz), likely appearing as a narrow doublet or a singlet-like peak.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | > 10 | Broad Singlet | N/A |
| Ar-H6 | ~8.0 - 8.2 | Doublet (or Singlet) | J(meta) ≈ 2-3 Hz |
| Ar-H3 | ~7.8 - 8.0 | Doublet of Doublets | J(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz |
| Ar-H4 | ~7.6 - 7.8 | Doublet | J(ortho) ≈ 8-9 Hz |
| -NH₃⁺ | Variable | Broad Singlet | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, all seven carbon atoms are chemically non-equivalent and are expected to produce seven distinct signals in the proton-decoupled ¹³C NMR spectrum.
The chemical shifts are influenced by the electronic effects of the substituents:
Carboxyl Carbon (C=O): This carbon is highly deshielded due to the two attached oxygen atoms and will appear at the furthest downfield position, typically in the range of 165-175 ppm.
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the positions of the substituents.
C-1 (-COOH attached): The ipso-carbon attached to the carboxyl group will be deshielded.
C-2 & C-5 (-NH₃⁺ attached): The ipso-carbons attached to the electron-withdrawing ammonium groups will be significantly deshielded.
C-3, C-4, & C-6: These carbons, bearing hydrogen atoms, will have their chemical shifts determined by their proximity to the electron-withdrawing groups. Their resonances are expected in the typical aromatic region of 110-140 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | 165 - 175 |
| C-2, C-5 (C-NH₃⁺) | 140 - 150 |
| C-1 (C-COOH) | 130 - 140 |
| C-3, C-4, C-6 | 110 - 130 |
Microscopic and Morphological Characterization of Derived Materials
The physical and functional properties of materials derived from this compound are intrinsically linked to their surface morphology, internal nanostructure, and crystalline arrangement. A suite of high-resolution microscopic and diffraction techniques is utilized to probe these characteristics, providing crucial insights for material design and application.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials with high resolution. In the context of materials derived from this compound, such as polymers and thin films, SEM provides detailed information about surface texture, grain boundaries, and porosity.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal structure of materials at the nanoscale. nih.gov Unlike SEM, which provides surface information, TEM transmits a beam of electrons through an ultra-thin specimen to form an image. This allows for the direct visualization of the size, shape, and distribution of nanoparticles or crystalline domains within a larger matrix. nanocomposix.com
For materials derived from this compound, TEM is instrumental in characterizing the nanostructure of self-assembled polymers or composite materials. For instance, if this compound is used to synthesize polymeric nanoparticles, TEM can be employed to determine their precise size distribution and morphology. researchgate.netnih.gov The analysis of TEM images can provide quantitative data on particle diameters, revealing whether the nanoparticles are monodisperse or polydisperse. researchgate.net For example, in studies of other polymeric precursor nanoparticles, TEM has been used to identify uniform, nearly monodisperse spherical particles. researchgate.net This level of detail is critical for applications where nanoparticle size and uniformity are paramount.
Table 1: Representative Nanoparticle Size Distribution Data from TEM Analysis
Parameter Value Reference System Average Particle Diameter 70.6 nm Silica Nanoparticles spectraresearch.com Particle Morphology Spherical Polymeric Precursor Nanoparticles nanocomposix.com Size Distribution Narrow Silica Nanoparticles spectraresearch.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a sample's surface. oxinst.com It is particularly useful for characterizing the surface roughness of thin films and coatings at the angstrom to nanometer scale. oxinst.com
In the study of thin films derived from this compound, AFM can quantitatively assess surface roughness parameters such as the root-mean-square (RMS) roughness. spectraresearch.com For example, in analogous systems like poly(diaminonaphthalene) doped poly(vinyl alcohol) films, AFM has been used to evaluate the smoothness of the film at the sub-nanometer scale. nih.gov The surface topography, including the distribution of peaks and valleys, can be meticulously mapped. nih.gov Such information is vital as the surface roughness of a film can significantly influence its optical, electrical, and mechanical properties. mdpi.com
Table 2: Illustrative AFM Surface Roughness Data for Polymer Films
Polymer Film RMS Roughness (nm) Scan Area Pristine Polyvinyl Alcohol (PVA) 10.50 ± 1.03 2 µm x 2 µm bohrium.com PVA/Malic Acid 14.84 ± 1.50 2 µm x 2 µm bohrium.com PVA/Tartaric Acid 16.76 ± 1.73 2 µm x 2 µm bohrium.com PVA/Lactic Acid 28.66 ± 2.37 2 µm x 2 µm bohrium.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce information about the crystal lattice, including the arrangement of atoms and the size of the crystalline domains.
For this compound and its derivatives, XRD is essential for confirming the crystalline or amorphous nature of the material. In crystalline materials, the regular arrangement of atoms leads to sharp, well-defined diffraction peaks, whereas amorphous materials produce a broad halo. The positions and intensities of the diffraction peaks are unique to a particular crystalline phase, allowing for phase identification.
Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystalline domains, often referred to as crystallite size, using the Scherrer equation. instanano.combohrium.com This is particularly relevant for nanomaterials, where the properties can be highly dependent on the crystallite size. For instance, in the study of Mg2Ni-based powders, XRD was used to show a continuous decrease in crystallite size with increasing milling time. researchgate.net
Computational Chemistry and Theoretical Modeling of this compound Systems
Computational chemistry provides a powerful avenue for investigating the electronic structure and properties of molecules and materials, offering insights that can complement and guide experimental work.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a widely used tool for predicting the properties of molecules and materials from first principles.
For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. vjst.vnresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov
DFT calculations on related benzoic acid systems have shown that the HOMO-LUMO gap is influenced by the nature and position of substituents on the benzene ring. These theoretical calculations can predict how modifications to the this compound structure would affect its electronic properties, thereby guiding the design of new materials with tailored characteristics.
Table 3: Representative DFT Calculated Electronic Properties of Benzoic Acid Derivatives
Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Benzoic Acid Monomer -7.89 -1.22 6.67 vjst.vn Benzoic Acid Dimer -7.65 -0.98 6.67 vjst.vn 3,5-Dinitrobenzoic Acid -9.01 -4.12 4.89 researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.commdpi.com A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.commdpi.com
For this compound and its derivatives, FMO analysis can elucidate their electronic properties and predict their behavior in chemical reactions. The HOMO energy level is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO energy level relates to the molecule's ability to accept electrons, reflecting its electrophilic or acidic nature. youtube.com
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the HOMO and LUMO. researchgate.net These calculations provide valuable insights into the molecule's electronic structure and potential reaction pathways. numberanalytics.com For instance, the analysis can predict the most likely sites for electrophilic or nucleophilic attack by examining the distribution of the HOMO and LUMO across the molecule. youtube.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -10 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -4 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3 to 7 |
| Ionization Potential (I) | Approximated as -EHOMO | 5 to 10 |
| Electron Affinity (A) | Approximated as -ELUMO | 1 to 4 |
| Global Hardness (η) | (I - A) / 2 | 2 to 3 |
| Chemical Potential (μ) | -(I + A) / 2 | -3 to -7 |
| Electrophilicity Index (ω) | μ² / (2η) | 1 to 4 |
Note: The values in this table are generalized and can vary significantly depending on the specific derivative and the computational method used.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the interactions between atoms and orbitals within a molecule, providing a detailed picture of the Lewis-like chemical bonding structure. uni-muenchen.de It examines charge transfer and conjugative interactions by transforming the complex molecular wavefunction into a set of localized orbitals that correspond to chemical intuition, such as bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewisc.edu
These interactions can include hyperconjugative effects, such as σ-σ, π-π, and n-σ* interactions, which play a crucial role in determining the molecular structure and reactivity. researchgate.net For instance, the interaction between a lone pair (n) on a nitrogen or oxygen atom and an anti-bonding orbital (σ*) of an adjacent bond can indicate the presence and strength of intramolecular hydrogen bonding. mdpi.com
NBO analysis also provides information about the hybridization of atomic orbitals and the polarity of bonds, offering insights into the nature of the chemical bonds within the molecule. uni-muenchen.de By examining the occupancies of the NBOs, deviations from the ideal Lewis structure can be identified, highlighting the importance of electron delocalization. uni-muenchen.de
Table 2: NBO Analysis - Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) Nx | σ(Cy-Cz) | 2.5 - 5.0 |
| LP(1) Ox | σ(Cy-Hz) | 0.5 - 2.0 |
| π(Cx-Cy) | π(Cz-Cw) | 15.0 - 25.0 |
| σ(Nx-Hy) | σ(Cz-Ow) | 1.0 - 3.0 |
Note: This table presents hypothetical E(2) values for illustrative purposes. Actual values depend on the specific molecular geometry and computational level of theory.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability, which describes the nonlinear change in the dipole moment in the presence of a strong electric field, such as that from a laser. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO properties. researchgate.net
For this compound and its derivatives, computational methods can be used to predict their NLO properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net A large value of β suggests that the material may be effective for applications such as second-harmonic generation (SHG). mdpi.com
The presence of amino groups (electron donors) and a carboxylic acid group (electron acceptor) on the benzene ring of 2,5-diaminobenzoic acid suggests the potential for intramolecular charge transfer, which is a crucial factor for enhancing NLO activity. researchgate.net The dihydrochloride form may influence these properties by protonating the amino groups, thereby altering their electron-donating ability.
Computational studies, typically using DFT, can calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of these molecules. researchgate.net The magnitude of these parameters provides an indication of the potential NLO efficiency. For comparison, the calculated hyperpolarizability of a candidate molecule is often compared to that of a standard NLO material like urea (B33335). researchgate.net
Table 3: Calculated Nonlinear Optical Properties
| Property | Symbol | Unit |
| Dipole Moment | μ | Debye |
| Mean Polarizability | α | esu |
| First-Order Hyperpolarizability | β | esu |
Note: The specific values for these properties would require dedicated quantum chemical calculations for this compound and its derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular interactions, and dynamic processes over time. nih.govrsc.org
For this compound and its derivatives, MD simulations can be employed to explore their conformational landscape. nih.gov These simulations can identify the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent. scispace.com The flexibility of the molecule, including the rotation of the carboxylic acid and amino groups, can be investigated. arkat-usa.org
MD simulations are also invaluable for studying intermolecular interactions. nih.gov For instance, simulations can model the interaction of this compound with solvent molecules, providing insights into its solvation properties. bohrium.com Furthermore, these simulations can be used to understand how multiple molecules of the compound might aggregate or self-assemble, which is important for understanding its solid-state properties and crystallization behavior. bohrium.com
By analyzing the trajectories generated from MD simulations, various properties can be calculated, such as radial distribution functions, hydrogen bond lifetimes, and potential of mean force. nih.gov This information provides a dynamic picture of the molecular system that complements the static information obtained from quantum chemical calculations. nih.gov
Electrochemical Properties and Applications in Advanced Electrochemistry Research
Cyclic Voltammetry and Redox Behavior of 2,5-Diaminobenzoic Acid Derivatives
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of electroactive species. For aminobenzoic acid isomers, CV studies reveal that the oxidation potentials and the characteristics of the resulting polymer films are influenced by the positions of the amino and carboxylic acid groups on the benzene (B151609) ring. uc.pt
While specific cyclic voltammetry data for 2,5-diaminobenzoic acid is not extensively documented in publicly available literature, the behavior of other aminobenzoic acid isomers provides a basis for understanding its likely electrochemical properties. For instance, the electrochemical oxidation of aminobenzoic acids typically involves the formation of radical cations, which can then couple to form dimers and subsequently polymers. uc.pt The initial oxidation peak in the cyclic voltammogram corresponds to this process.
The redox behavior of polymers derived from aminobenzoic acids is characterized by distinct anodic and cathodic peaks in their cyclic voltammograms, which represent the transition between different oxidation states of the polymer backbone. For example, studies on poly(p-aminobenzoic acid) have shown quasi-reversible redox pairs, with the peak potentials being dependent on the pH of the electrolyte, indicating the involvement of protons in the electrochemical reactions. mdpi.com It is anticipated that poly(2,5-diaminobenzoic acid) would exhibit a similarly complex redox behavior, influenced by both the amine and carboxylic acid functionalities.
Table 1: Comparative Redox Potentials of Aminobenzoic Acid Isomers
| Compound | Oxidation Peak Potential (V vs. Ag/AgCl) | Key Observations |
|---|---|---|
| p-Aminobenzoic Acid | ~0.9 V | Forms a stable, electroactive polymer film. |
| o-Aminobenzoic Acid | ~0.8 V | Polymerization is influenced by steric hindrance. |
| m-Aminobenzoic Acid | ~1.0 V | Polymerization is generally less facile. |
| 2,5-Diaminobenzoic Acid | Not available in literature | Expected to have a lower oxidation potential due to the presence of two electron-donating amino groups. |
Electrochemical Polymerization Studies of 2,5-Diaminobenzoic Acid Monomers
Electrochemical polymerization is a versatile method for creating thin, uniform polymer films on electrode surfaces. This technique has been successfully applied to various aminobenzoic acid isomers, typically through potential cycling in an acidic medium. uc.pt The process involves the repeated scanning of the potential between defined limits, leading to the gradual growth of a polymer film on the electrode.
The electrochemical polymerization of 2,5-diaminobenzoic acid is expected to proceed via the oxidation of the amino groups, leading to the formation of a conductive polymer film. The presence of two amino groups could potentially lead to a more cross-linked polymer structure compared to mono-amino substituted benzoic acids. The polymerization rate and the properties of the resulting polymer film are likely to be influenced by experimental parameters such as the monomer concentration, the pH of the electrolyte, the potential scan rate, and the nature of the electrode material. researchgate.net
Studies on the electropolymerization of other aminobenzoic acids have shown that the resulting polymers are often short-chained. researchgate.net The morphology of these polymer films, as observed through techniques like scanning electron microscopy, can range from granular to fibrillar structures. researchgate.net It is plausible that poly(2,5-diaminobenzoic acid) films would also exhibit interesting morphological features with potential implications for their performance in various applications.
Development of Electroactive Materials for Sensors and Energy Storage Research
The unique properties of polymers derived from aminobenzoic acids make them promising candidates for the development of advanced electroactive materials for various applications, including electrochemical sensors and energy storage devices. nih.govnih.gov
Sensors: The electroactive nature of poly(aminobenzoic acid) films, combined with the presence of functional groups that can interact with specific analytes, makes them suitable for sensor applications. For instance, poly(o-aminobenzoic acid) modified glassy carbon electrodes have been utilized for the electrochemical detection of dopamine, demonstrating good sensitivity and selectivity. imrpress.com Similarly, a sensor based on electropolymerized p-aminobenzoic acid has been developed for the simultaneous quantification of aromatic aldehydes. mdpi.com Given these precedents, it is conceivable that poly(2,5-diaminobenzoic acid) could be employed to create novel electrochemical sensors for a range of target molecules. The two amino groups and the carboxylic acid group could offer multiple sites for interaction, potentially enhancing the sensitivity and selectivity of the sensor.
Energy Storage: Conductive polymers are being extensively investigated for their potential use in energy storage devices such as supercapacitors and batteries. nih.gov The ability of these polymers to undergo rapid and reversible redox reactions allows for efficient charge storage. While there is no specific research on the use of poly(2,5-diaminobenzoic acid) in energy storage, related polymers have shown promise. For example, polyenaminones, which share some structural similarities, have been investigated as cathode materials in lithium batteries, exhibiting stable capacities. nih.gov The redox-active nature of the poly(2,5-diaminobenzoic acid) backbone, coupled with the potential for high surface area morphologies, suggests that it could be a viable candidate for electrode materials in supercapacitors or as a component in battery electrodes.
Table 2: Potential Applications of Poly(2,5-Diaminobenzoic Acid) in Electrochemistry
| Application Area | Potential Role of Poly(2,5-Diaminobenzoic Acid) | Key Features |
|---|---|---|
| Electrochemical Sensors | Active sensing layer for the detection of various analytes. | Electroactivity, multiple functional groups for analyte interaction. |
| Supercapacitors | Electrode material for charge storage. | High surface area, rapid and reversible redox reactions. |
| Batteries | Cathode material or conductive binder in battery electrodes. | Redox activity, potential for high charge storage capacity. |
Applications of 2,5 Diaminobenzoic Acid Dihydrochloride in Analytical Chemistry Research
Development of Fluorometric Detection Reagents and Assays
While specific applications of 2,5-diaminobenzoic acid dihydrochloride (B599025) as a fluorometric detection reagent are not extensively documented in readily available literature, the inherent fluorescent properties of its parent compound, 2,5-diaminobenzoic acid, suggest its potential in this area. biosynth.com The fluorescence of a compound is often influenced by its chemical environment, which can be exploited for the development of sensitive and selective analytical assays.
The principle behind using such a compound as a fluorometric reagent lies in its ability to react with a target analyte, resulting in a measurable change in its fluorescent signal. This change could be an enhancement (turn-on) or quenching (turn-off) of the fluorescence. For instance, isomers of diaminobenzoic acid, such as 3,5-diaminobenzoic acid, have been utilized in fluorescence assays for the quantification of DNA. nih.gov In these assays, the diaminobenzoic acid molecule reacts with components of the sample to produce a fluorescent signal that is proportional to the amount of DNA present. nih.gov
Although direct studies are limited, the chemical structure of 2,5-diaminobenzoic acid suggests it could be explored as a fluorescent probe for various analytes, including metal ions or biomolecules. The amino groups can act as binding sites, and upon complexation with a target molecule, the electronic properties of the fluorophore could be altered, leading to a change in its fluorescence emission. Further research is required to fully elucidate the potential of 2,5-diaminobenzoic acid dihydrochloride in the development of novel fluorometric assays.
Role in Enzyme Inhibition Studies for Biochemical Pathway Elucidation
The investigation of enzyme inhibitors is crucial for understanding biochemical pathways and for the development of therapeutic agents. While direct studies on the enzyme inhibitory activity of this compound are not prevalent, research on its derivatives and structurally related compounds indicates the potential of this chemical scaffold in enzyme inhibition.
For example, certain derivatives of 2,5-diaminobenzoic acid have been found to inhibit the biosynthesis of prostaglandins. Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthesis is mediated by cyclooxygenase (COX) enzymes. Inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs. The study of how different derivatives of 2,5-diaminobenzoic acid affect this pathway can provide valuable insights into the structure-activity relationships for COX enzyme inhibition.
Furthermore, compounds structurally related to 2,5-diaminobenzoic acid, such as 2,5-diaminobenzoquinones, have demonstrated potent inhibitory effects on the enzyme urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions. The inhibitory activity of these related compounds suggests that the 2,5-diamino-substituted benzene (B151609) ring is a promising pharmacophore for the design of enzyme inhibitors.
| Compound | Inhibition at 5 µM (%) | IC₅₀ (nM) | Inhibition Type | Kᵢ (nM) |
|---|---|---|---|---|
| Derivative 1 | >90 | 31.4 | Mixed-type | 30.0 |
| Derivative 2 | >90 | 36.0 | Mixed-type | 22.8 |
These findings underscore the potential of the 2,5-diaminobenzoic acid framework in the exploration of new enzyme inhibitors, which can be instrumental in elucidating complex biochemical pathways.
Utilization in Chromatographic and Spectrophotometric Analytical Methodologies for Compound Detection and Quantification
This compound, as an aromatic amine, is amenable to analysis and use in various chromatographic and spectrophotometric techniques. These methods are fundamental for the detection and quantification of compounds in complex mixtures.
Spectrophotometry:
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds. Benzoic acid and its derivatives typically exhibit strong absorption in the UV region of the electromagnetic spectrum. rsc.org The specific wavelengths of maximum absorbance (λmax) are dependent on the substitution pattern of the benzene ring and the pH of the solution. For 2,5-diaminobenzoic acid, the presence of two amino groups is expected to cause a bathochromic (red) shift in its UV-Vis spectrum compared to unsubstituted benzoic acid. This property can be utilized for its direct quantification in solutions, provided there are no interfering substances that absorb at the same wavelength.
Chromatography:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Aromatic amines like 2,5-diaminobenzoic acid can be analyzed by reverse-phase HPLC, often with UV detection. The choice of column, mobile phase composition, and detector wavelength are critical parameters that need to be optimized for a specific analysis. For instance, methods have been developed for the HPLC analysis of other primary aromatic amines, which could be adapted for 2,5-diaminobenzoic acid. nih.gov
Furthermore, the amino groups in 2,5-diaminobenzoic acid allow for pre-column or post-column derivatization to enhance its detection. Derivatization with a fluorescent tag, for example, can significantly improve the sensitivity and selectivity of the analysis when using a fluorescence detector.
| Analytical Technique | Principle | Typical Application |
|---|---|---|
| UV-Visible Spectrophotometry | Measurement of light absorption by the aromatic ring. | Quantification in simple solutions. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Quantification in complex mixtures. |
| Fluorescence Derivatization HPLC | Chemical modification to add a fluorescent moiety. | Trace-level quantification with high sensitivity. |
The utility of this compound in these analytical methodologies, either as an analyte or a reagent, highlights its importance in analytical chemistry research.
Q & A
Q. What are the primary synthetic routes for 2,5-diaminobenzoic acid dihydrochloride, and how can purity be optimized?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for aromatic diamine derivatives involve acid-catalyzed hydrochlorination of free amine precursors. Post-synthesis purification typically employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates. Purity verification should include HPLC with UV detection (λ = 254 nm) and elemental analysis to confirm stoichiometry of hydrochloride counterions .
Q. How is this compound used as a derivatizing agent in thin-layer chromatography (TLC)?
This compound serves as a reagent for detecting 2-deoxy sugars in TLC. A standard protocol involves dissolving 1 g of the compound in 25 mL of 80% phosphoric acid. After spraying the solution onto the TLC plate, heating at 100°C for 15 minutes produces visible brown spots under daylight or fluorescent signals under UV light (365 nm) .
Q. What are the key spectroscopic properties of this compound?
Critical parameters include:
- UV-Vis : Absorption maxima in aqueous solutions typically occur at ~280 nm (aromatic π→π* transitions).
- FTIR : Peaks at 3300–3500 cm⁻¹ (N–H stretch), 1600–1650 cm⁻¹ (C=O stretch), and 2500–3000 cm⁻¹ (HCl vibrations).
- 1H NMR (D₂O) : Signals for aromatic protons appear as doublets or triplets (δ 6.5–7.5 ppm), with NH₂ and COOH groups broadened due to exchange .
Advanced Research Questions
Q. How can this compound be applied in DNA quantification assays?
The compound reacts with deoxyribose to form a fluorescent adduct. In a validated protocol:
- Incubate dried DNA samples with 2 M 3,5-diaminobenzoic acid dihydrochloride (0.25 mL) at 60°C for 40 minutes.
- Extract with 1 N HCl and measure fluorescence at 510 nm (excitation: 410 nm).
- Calibrate using dGTP standards (linear range: 0.1–50 μg DNA). Ensure minimal RNA contamination, as ribose derivatives may yield false positives .
Q. What experimental design considerations are critical when using this compound in MALDI mass spectrometry imaging (MSI)?
As a matrix additive, this compound enhances ionization of low molecular weight metabolites. Key steps:
- Matrix preparation : Dissolve in 50% methanol/0.1% TFA (10 mg/mL).
- Coating : Apply via pneumatic sprayer (0.1 mL/min flow rate) to prevent crystallization artifacts.
- Sensitivity optimization : Adjust laser energy (e.g., 30–50% for Thermo Fisher instruments) to balance signal intensity and fragmentation. Validate with internal standards (e.g., 9-AA or NEDC) .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Discrepancies in UV/fluorescence spectra may arise from:
- pH-dependent tautomerism : Protonation states of amine and carboxyl groups alter electronic transitions. Standardize buffer conditions (e.g., 0.1 M HCl for NMR).
- Impurity interference : Use orthogonal methods (e.g., LC-MS) to confirm purity. Cross-reference with computational predictions (e.g., TPSA = 89.3 Ų, XLogP = 0.2) .
Q. What are the ecological implications of using this compound in large-scale studies?
Although classified as non-hazardous in standard disposal protocols, its environmental impact remains partially uncharacterized. Mitigation strategies include:
- Waste neutralization : Treat aqueous waste with 1 M NaOH to precipitate free amines before disposal.
- Biodegradation screening : Use OECD 301F (manometric respirometry) to assess microbial degradation rates in wastewater .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
